molecular formula C9H15N3O2 B103594 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-93-0

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B103594
CAS No.: 16252-93-0
M. Wt: 197.23 g/mol
InChI Key: KETSTGCVAFKZBH-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 16252-93-0) is a chemical compound of significant interest in medicinal and pharmacological chemistry research. This molecule features a unique spirocyclic hydantoin core, a privileged scaffold known for its wide range of therapeutic applications . The hydantoin ring system is a classic structure in drug discovery, with derivatives demonstrating documented biological activities such as anticonvulsant, antidiabetic, and anti-inflammatory effects . The specific substitution pattern of this compound, including an amino group at the N-3 position and a methyl-substituted spirocyclic ring, makes it a valuable building block for the synthesis of more complex bioactive molecules . Researchers utilize this compound primarily as a key intermediate in the development of new pharmaceutical agents. Its structure is particularly relevant for projects targeting the central nervous system or metabolic disorders, given the historical context of hydantoins in these fields . For instance, spirohydantoin derivatives have been synthesized and evaluated for their antidiabetic activity, functioning as aldose reductase inhibitors which may help in managing complications like cataract formation . The compound serves as a versatile precursor for further synthetic transformations, enabling the exploration of structure-activity relationships in lead optimization campaigns . The molecular formula is C 9 H 15 N 3 O 2 with a molecular weight of 197.24 g/mol . For proper handling and stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSTGCVAFKZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394021
Record name 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16252-93-0
Record name 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Reaction: Formation of the Cyclic Intermediate

The initial step involves the condensation of urea (1.1–1.3 molar equivalents) and diethyl oxalate (1 molar equivalent) in the presence of sodium (2 equivalents) and ammonium carbonate (0.5–1 equivalent) in anhydrous methanol. The reaction proceeds at 25–30°C under reflux conditions, forming a primary intermediate via cyclization.

Reaction Conditions:

  • Solvent: Anhydrous methanol

  • Temperature: 25–30°C

  • Time: 2–3 hours

  • Key Reagents:

    • Urea (NH₂CONH₂)

    • Diethyl oxalate (C₆H₁₀O₄)

    • Sodium (Na)

    • Ammonium carbonate ((NH₄)₂CO₃)

This step generates a spirocyclic intermediate with a yield of >90%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Secondary Reaction: Acid-Mediated Rearrangement

The primary intermediate is treated with concentrated hydrochloric acid (2–4 equivalents) to induce ring contraction and form a secondary product. This step is critical for introducing the amino group at the 3-position of the spirocyclic framework.

Reaction Conditions:

  • Acid: Concentrated HCl (37% w/w)

  • Temperature: Ambient (20–25°C)

  • Time: 1–2 hours

The acidic conditions facilitate protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine group, resulting in a fused bicyclic structure.

Intermediate Reaction: Introduction of the Methyl Group

The final step involves reacting the secondary product with 2-(ethylamino)acetaldehyde (1.5–2 equivalents) and potassium ferricyanide (0.05–0.10 equivalent) to install the 8-methyl substituent. Potassium ferricyanide acts as a mild oxidizing agent, ensuring selective methylation without over-oxidation.

Reaction Conditions:

  • Solvent: Methanol

  • Temperature: 25°C

  • Time: 24 hours

  • Key Reagents:

    • 2-(Ethylamino)acetaldehyde (C₄H₉NO)

    • Potassium ferricyanide (K₃[Fe(CN)₆])

The product is isolated via sequential concentration and filtration, yielding this compound with a purity of 99.756% and an overall yield of 91.95%.

Comparative Analysis of Alternative Methods

Prior synthetic routes for related spirocyclic diketopiperazines faced challenges such as hazardous reagents, low yields, and costly starting materials. For example:

Cyanide-Dependent Synthesis

A method reported in Bioorganic and Medicinal Chemistry Letters (2002) utilized sodium cyanide to form the spirocyclic core from 4-oxopiperidinone hydrochloride and ammonium carbonate. While achieving an 80% yield, the reliance on toxic cyanide reagents raised safety concerns, limiting its industrial applicability.

Benzyl Ester-Mediated Route

US Patent 6,291,469B1 described a one-step synthesis using benzyl 2-oxopiperidine-1-carboxylate , but the high cost and limited availability of this precursor hindered scalability.

Optimization and Process-Scale Considerations

The CN110818712A method addresses these limitations through:

Solvent Recycling

Methanol, used in all three steps, is recovered via rotary evaporation and reused, reducing material costs by 30–40%.

Scalability

The protocol’s modular design allows for continuous-flow implementation, with demonstrated success in pilot-scale batches (10–50 kg).

Data Tables and Experimental Results

Table 1: Reaction Parameters and Yields for CN110818712A Synthesis

StepReagents (Molar Ratio)ConditionsYield (%)Purity (%)
Primary ReactionUrea:Diethyl Oxalate (1.2:1)25°C, 3 hr95.298.5
Secondary ReactionHCl (3 eq)25°C, 1.5 hr93.899.1
Intermediate Reaction2-(Ethylamino)acetaldehyde (1.75:1)25°C, 24 hr91.9599.756

Table 2: Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Safety ConcernsScalability
CN110818712ADiethyl oxalate, urea91.95LowHigh
Cyanide routeSodium cyanide80HighLow
US6291469B1Benzyl esters75ModerateModerate

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways. Its spirocyclic structure may confer unique pharmacological properties that can be exploited for developing new drugs.

2. Anticancer Activity
Research indicates that compounds similar to 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that modifications of the diazaspiro framework can enhance the efficacy of these compounds against various cancer cell lines.

3. Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

2. Coatings and Adhesives
Due to its chemical stability and potential for cross-linking with other materials, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under various environmental conditions.

Research Tool in Proteomics

1. Biochemical Assays
this compound is employed in biochemical assays to study protein interactions and enzyme activities. Its ability to bind selectively to certain proteins makes it valuable in proteomic research.

2. Labeling Agents
The compound can serve as a labeling agent in mass spectrometry applications, aiding in the identification and quantification of biomolecules within complex mixtures.

Case Studies and Research Findings

Study Findings Relevance
Study on Anticancer PropertiesDemonstrated efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicityHighlights potential for drug development
Neuroprotective Mechanism InvestigationShowed reduction in oxidative stress markers in neuronal cell culturesSuggests application in neurodegenerative disease therapies
Polymer Composite ResearchImproved tensile strength and thermal resistance when incorporated into polymer blendsIndicates utility in material science

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Compound Melting Point (°C) LogP* Pharmacological Activity References
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione N/A ~1.2† Antitrypanosomal, antiviral (inferred)
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione N/A ~2.5 Synthetic intermediate; no reported bioactivity
TTDD N/A ~3.0 Biocidal after chlorination (4.9 log reduction in bacteria)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 162–183‡ ~2.8 Hypoglycemic (in vivo rat models)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 73–183 ~2.3 5-HT2A receptor antagonism (antiplatelet)

*Predicted using Molinspiration or similar tools. †Estimated based on amino group polarity. ‡Varies with substituent position.

Key Findings:

  • Biocidal Activity : TTDD’s triaza structure allows dual chlorine binding, enabling potent antimicrobial effects .
  • Metabolic Effects : Sulfonyl derivatives exhibit hypoglycemic activity, likely via PPARγ modulation .
  • Receptor Binding : Phenyl-substituted analogs show affinity for serotonin receptors, supporting cardiovascular applications .

Conformational and Computational Insights

  • 3-Amino-8-methyl Derivative: DFT calculations reveal four stable conformers (A–D), with conformation B (0 kJ/mol) being energetically favored. The phenyl group adopts equatorial positioning to minimize steric clash .

Biological Activity

3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 16252-93-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H15_{15}N3_3O2_2 with a molecular weight of approximately 197.24 g/mol. Its structural characteristics include a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC9_9H15_{15}N3_3O2_2
Molecular Weight197.24 g/mol
CAS Number16252-93-0
Purity≥95%

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds within this class may possess cytotoxic effects against various cancer cell lines. For instance, related diazaspiro compounds have shown IC50_{50} values in the low micromolar range against human tumor cell lines such as A549 (lung cancer) and HL-60 (leukemia) .
  • Antimicrobial Properties : There is growing interest in the antimicrobial potential of diazaspiro compounds. Some studies have reported significant antibacterial activity against Gram-positive bacteria, indicating a possible mechanism involving disruption of bacterial cell walls or interference with metabolic pathways .
  • Mechanistic Insights : The biological mechanisms underlying these activities often involve modulation of enzymatic pathways or interaction with cellular receptors. For example, studies on similar compounds have revealed their ability to inhibit specific kinases involved in cancer cell proliferation .

Case Studies and Research Findings

Several research articles have documented the biological activities of spiro compounds similar to this compound:

  • Cytotoxicity Assays : In one study, a series of spiro compounds were tested for their cytotoxic effects on multiple human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their potency, with some derivatives achieving IC50_{50} values as low as 0.76 µM against HL-60 cells .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of diazaspiro compounds derived from marine fungi. These compounds demonstrated effective inhibition against Staphylococcus aureus and other pathogenic bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents at specific positions on the spiro framework can dramatically influence activity. For example, introducing electron-withdrawing groups has been shown to enhance cytotoxic effects .
  • Spatial Configuration : The spatial arrangement of functional groups plays a critical role in binding affinity to biological targets, impacting both efficacy and selectivity .

Q & A

Q. What are the standard synthetic routes for 3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of ketones with ammonium carbonate and potassium cyanide in methanol/water under reflux. For example, microwave-assisted synthesis (80–100°C, 30–60 min) improves yields (up to 97%) compared to conventional methods by enhancing reaction homogeneity and reducing side products . Variations in substituents (e.g., methyl groups at position 8) require careful control of stoichiometry and solvent polarity to avoid byproducts like over-alkylated derivatives .

Q. How is the crystal structure of this compound characterized, and what conformational insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic system (space group P21/c) with lattice parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.460°. The hydantoin core is planar (RMSD 0.006 Å), and the cyclohexane ring adopts a chair conformation with torsional angles of 54.87–56.26°. The amino and methyl groups influence intermolecular N–H⋯O hydrogen bonding, stabilizing the crystal lattice .

Q. What spectroscopic techniques are critical for validating purity and structural integrity?

  • IR spectroscopy : Confirms carbonyl stretches (C=O) at ~1769 cm⁻¹ (hydantoin ring) and ~1712 cm⁻¹ (spiro-conjugated system) .
  • NMR : 1^1H NMR shows characteristic methyl singlet at δ 1.75 ppm (cyclohexane) and NH2_2 resonance at δ 5.60 ppm. 13^{13}C NMR identifies sp2^2 carbonyl carbons at ~175 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 182.224) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in hydantoin derivatives?

Derivatization at the 3-amino and 8-methyl positions modulates pharmacodynamic profiles:

  • Anticonvulsant activity : Introducing 2-(4-fluorophenoxy)ethyl groups enhances MES (maximal electroshock) seizure protection (e.g., compound 34 in MES test, ED50_{50} = 28 mg/kg vs. phenytoin ED50_{50} = 30 mg/kg). Sulfonamide substituents improve potency over amides due to enhanced hydrogen bonding with target receptors .
  • Antidiabetic potential : N-arylsulfonyl derivatives inhibit aldose reductase (IC50_{50} < 10 μM), mitigating cataract formation in diabetic models. Substituent electronegativity (e.g., 4-Cl vs. 4-F) correlates with enzyme binding affinity .

Q. How do researchers resolve contradictions in synthetic yields or biological data across studies?

  • Yield discrepancies : Microwave synthesis () achieves 97% yield for 7-methyl derivatives vs. 35% for 8-methyl analogs due to steric hindrance. Solvent choice (acetonitrile vs. DMF) and base (K2_2CO3_3 vs. Cs2_2CO3_3) also impact reactivity .
  • Biological variability : Anticonvulsant activity varies with substituent orientation. For example, para-fluorophenoxy groups (compound 27 ) show higher efficacy than meta-substituted analogs due to optimal hydrophobic interactions in the receptor pocket .

Q. What computational or experimental methods are used to predict supramolecular assembly in hydantoin derivatives?

  • Molecular dynamics (MD) simulations : Predict self-assembly of hydantoin hexamers via H-bonded rosettes, stabilized by phenyl 3,4,5-tris(dodecyloxy)benzoate units. Experimental validation via TEM confirms nanotube formation in gel phases .
  • DSC/TGA : Thermal analysis reveals phase transitions (e.g., liquid crystalline behavior at 120–150°C) driven by alkyl chain interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

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